molecular formula C8H8N2O4 B14274859 (2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate CAS No. 139953-43-8

(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate

Cat. No.: B14274859
CAS No.: 139953-43-8
M. Wt: 196.16 g/mol
InChI Key: MYMRMWYUCXLDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with prop-2-ynyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on molecular pathways can lead to various biological outcomes, including anticonvulsant activity and modulation of neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate stands out due to its unique propynylcarbamate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

139953-43-8

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate

InChI

InChI=1S/C8H8N2O4/c1-2-5-9-8(13)14-10-6(11)3-4-7(10)12/h1H,3-5H2,(H,9,13)

InChI Key

MYMRMWYUCXLDAA-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.